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molecular formula C10H8O3 B8699832 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

Cat. No. B8699832
M. Wt: 176.17 g/mol
InChI Key: YUFGERREEMVTJS-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

5-Ethenyl-2-benzofuran-1(3H)-one (28.4 g, 177 mmol) was dissolved in DCM (400 mL) then mCPBA (47.7 g, 213 mmol) was added. The mixture was stirred at room temperature overnight. Some starting olefin remained. Another 25 g of mCPBA was added and the mixture was stirred overnight. The mixture was poured into ice cold Na2SO3 solution (saturated). The layers were separated and the organic layer was washed with 5% NaOH solution, brine, then was dried (MgSO4). The crude product was purified by MPLC (330 g column, eluting with 40% EtOAc/hexane, 2 L, then with 45% EtOAc/hexane, 2 L, to afford 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one. LC-MS: M+1=177.
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
47.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[CH:4]=1)=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[O:21]1[CH2:2][CH:1]1[C:3]1[CH:12]=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
C(=C)C1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
47.7 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into ice cold Na2SO3 solution (saturated)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 5% NaOH solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by MPLC (330 g column
WASH
Type
WASH
Details
eluting with 40% EtOAc/hexane, 2 L

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(C1)C1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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